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Compound of Interest

Compound Name:
(S)-Tetrahydrofuran-3-amine

hydrochloride

CAS No.: 204512-95-8

Cat. No.: B1289769

Get Quote

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a

fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror

images of a chiral molecule, can exhibit markedly different pharmacological and toxicological

profiles. Consequently, the ability to selectively synthesize and incorporate specific

enantiomers is a cornerstone of rational drug design. (S)-Tetrahydrofuran-3-amine
hydrochloride represents a key chiral synthon, offering a versatile scaffold for introducing a

defined stereocenter into drug candidates. Its tetrahydrofuran ring provides a desirable

combination of hydrophilicity and metabolic stability, making it a favored moiety in the design of

molecules targeting a wide range of biological targets.

Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (S)-Tetrahydrofuran-3-amine
hydrochloride is essential for its effective use in synthesis and formulation.
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Property Value

Chemical Formula C₄H₁₀ClNO

Molecular Weight 123.58 g/mol

Appearance White to off-white crystalline solid

Melting Point 184-188 °C

Solubility Soluble in water and methanol

CAS Number 186937-23-9

The hydrochloride salt form enhances the stability and handling characteristics of the parent

amine, which is a volatile liquid at room temperature.

Caption: Chemical structure of (S)-Tetrahydrofuran-3-amine hydrochloride.

Stereospecific Synthesis: A Journey from a Chiral
Pool Precursor
The synthesis of enantiomerically pure (S)-Tetrahydrofuran-3-amine hydrochloride is

paramount. A common and efficient strategy employs a chiral pool approach, starting from a

readily available and inexpensive enantiopure starting material. L-Malic acid is a frequently

utilized precursor.

Synthetic Rationale: The hydroxyl group of L-malic acid serves as a handle for the

intramolecular cyclization to form a lactone, which preserves the stereocenter. Subsequent

amination and reduction steps lead to the desired product.

Experimental Protocol: A Representative Synthesis

Lactone Formation: L-Malic acid is treated with a dehydrating agent, such as acetic

anhydride, to promote intramolecular cyclization to (S)-γ-butyrolactone-γ-carboxylic acid.

Amidation: The carboxylic acid group of the lactone is converted to an amide using a suitable

aminating agent, for instance, by forming an acid chloride followed by reaction with

ammonia.
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Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement,

typically using bromine and a strong base like sodium hydroxide, to convert the amide to a

primary amine with the loss of one carbon atom. This step is critical for forming the 3-amino

functionality.

Reduction of the Lactone: The lactone carbonyl is reduced to a methylene group using a

powerful reducing agent such as borane-tetrahydrofuran complex (B₂H₆·THF).

Salt Formation: The resulting (S)-Tetrahydrofuran-3-amine free base is dissolved in a

suitable solvent like diethyl ether and treated with a solution of hydrogen chloride to

precipitate the stable hydrochloride salt.
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Caption: Synthetic workflow from L-Malic Acid.

Analytical Characterization: Ensuring Purity and
Identity
Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of

(S)-Tetrahydrofuran-3-amine hydrochloride before its use in GMP (Good Manufacturing

Practice) environments.
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Analytical Technique Purpose Expected Results

¹H NMR Structural Elucidation

Characteristic peaks for the

tetrahydrofuran ring protons

and the amine proton.

¹³C NMR Carbon Skeleton Confirmation

Distinct signals for the four

carbon atoms of the

tetrahydrofuran ring.

Mass Spectrometry (MS)
Molecular Weight

Determination

A molecular ion peak

corresponding to the free base

(C₄H₉NO).

Chiral HPLC Enantiomeric Purity

A single major peak for the (S)-

enantiomer, with minimal

detection of the (R)-

enantiomer.

Elemental Analysis Elemental Composition

Percentages of C, H, N, Cl,

and O consistent with the

molecular formula.

Applications in Medicinal Chemistry: A Versatile
Building Block
The primary utility of (S)-Tetrahydrofuran-3-amine hydrochloride lies in its role as a key

intermediate in the synthesis of a wide array of pharmaceutical agents. Its incorporation can

impart favorable pharmacokinetic properties, such as improved solubility and reduced

metabolic liability.

Case Study: Integration into a Novel Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the

enzyme. The (S)-tetrahydrofuran-3-amine moiety can be appended to this core to provide an

additional vector for interaction with the protein or to modulate the physicochemical properties

of the molecule.
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Experimental Workflow: N-Alkylation with a Heterocyclic Core

Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the heterocyclic core (1.0

eq) and (S)-Tetrahydrofuran-3-amine hydrochloride (1.1 eq) in a polar aprotic solvent

such as N,N-dimethylformamide (DMF).

Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine

(DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the nucleophilic attack of

the amine.

Reaction Progression: Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and

monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Workup and Isolation: Upon completion, cool the reaction mixture, quench with water, and

extract the product with an organic solvent like ethyl acetate. The organic layers are

combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield the

desired N-alkylated product.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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